molecular formula C14H9F2N3O2 B6190121 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole CAS No. 2061266-88-2

5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

Cat. No. B6190121
CAS RN: 2061266-88-2
M. Wt: 289.2
InChI Key:
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Description

5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is an organic compound with a wide range of applications in scientific research. Its unique chemical structure enables it to be used for a variety of purposes, including as a fluorescent dye, a reagent for the synthesis of other compounds, and as a ligand in biochemical experiments.

Scientific Research Applications

5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research. It has been used as a fluorescent dye for the detection of biomolecules, such as proteins and nucleic acids. It has also been used as a reagent for the synthesis of other compounds, such as 1-alkyl-2-fluoro-3-nitrobenzene derivatives. Furthermore, it has been used as a ligand in biochemical experiments, such as the determination of enzyme activity.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the compound acts as a fluorescent dye by absorbing light in the visible range and emitting light in the near-infrared range. This allows it to be used for the detection of biomolecules, such as proteins and nucleic acids. It is also believed that the compound acts as a reagent by forming covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound has the potential to interact with proteins and other biomolecules, which could have an effect on their structure and function. It is also possible that the compound could interact with receptors in the body and affect their activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole in laboratory experiments is its wide range of applications. It can be used as a fluorescent dye, a reagent for the synthesis of other compounds, and as a ligand in biochemical experiments. However, it is important to note that the compound is highly toxic and should be handled with care.

Future Directions

The future directions for 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole research include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications. Further research is also needed to understand the toxicity of the compound and to develop safer methods for its synthesis and use. Additionally, research is needed to investigate the potential of using the compound as a drug or therapeutic agent.

Synthesis Methods

The synthesis of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is a relatively simple process. The first step is the preparation of 4-nitrophenyl diazonium chloride, which is achieved by reacting 4-nitrophenol with sodium nitrite and hydrochloric acid. The resulting diazonium chloride is then reacted with 2-amino-1,3-difluoro-5-methylbenzene to form the desired product. The reaction is carried out in an aqueous solution at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole involves the reaction of 2-amino-5,6-difluorobenzophenone with 4-nitrobenzaldehyde in the presence of a reducing agent to form the intermediate 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-benzimidazole. This intermediate is then cyclized with phosphorus oxychloride to yield the final product.", "Starting Materials": [ "2-amino-5,6-difluorobenzophenone", "4-nitrobenzaldehyde", "reducing agent", "phosphorus oxychloride" ], "Reaction": [ "Step 1: 2-amino-5,6-difluorobenzophenone and 4-nitrobenzaldehyde are mixed in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or methanol.", "Step 2: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.", "Step 3: The resulting intermediate, 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-benzimidazole, is isolated by filtration or extraction and purified by recrystallization or chromatography.", "Step 4: The intermediate is then cyclized with phosphorus oxychloride in a suitable solvent, such as dichloromethane or chloroform, at reflux temperature for several hours.", "Step 5: The reaction mixture is cooled and poured into ice-cold water, and the resulting solid is filtered and washed with water and ethanol.", "Step 6: The final product, 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole, is obtained by recrystallization or chromatography and characterized by spectroscopic methods, such as NMR and IR." ] }

CAS RN

2061266-88-2

Molecular Formula

C14H9F2N3O2

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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